Remikiren

Übersicht

Beschreibung

Remikiren is an orally active renin inhibitor known for its high specificity and potency. It is primarily used for its antihypertensive effects, making it a valuable compound in the treatment of hypertension and heart failure .

Vorbereitungsmethoden

The synthesis of Remikiren involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production of this compound typically involves the following steps:

Formation of Intermediates: The synthesis begins with the preparation of specific intermediates through various chemical reactions.

Coupling Reactions: These intermediates are then coupled under specific conditions to form the core structure of this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Remikiren undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Various substitution reactions can occur, particularly involving halogenated intermediates.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.

Wissenschaftliche Forschungsanwendungen

Remikiren has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study renin inhibition and its effects on the renin-angiotensin system.

Biology: Investigated for its effects on renal function and blood pressure regulation.

Medicine: Explored for its potential in treating hypertension and heart failure, with studies showing its efficacy in reducing blood pressure and proteinuria

Wirkmechanismus

Remikiren exerts its effects by specifically inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. By inhibiting renin, this compound reduces the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and improved renal function .

Vergleich Mit ähnlichen Verbindungen

Remikiren is compared with other renin inhibitors such as aliskiren. While both compounds inhibit renin, this compound is noted for its high specificity and potency. Aliskiren, on the other hand, is known for its long-lasting interactions with renin. Other similar compounds include angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, which act at different points in the renin-angiotensin system .

Similar Compounds

- Aliskiren

- Angiotensin-converting enzyme inhibitors

- Angiotensin II receptor blockers

This compound’s unique mechanism of action and high specificity make it a valuable compound in the treatment of hypertension and heart failure, distinguishing it from other similar compounds.

Biologische Aktivität

Remikiren, also known as Ro 42-5892, is a potent and selective inhibitor of human renin, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance. This compound has garnered attention for its potential therapeutic applications in treating hypertension and related cardiovascular disorders. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions by specifically inhibiting renin, which leads to a decrease in the production of angiotensin I and subsequently angiotensin II, resulting in vasodilation and reduced blood pressure. The inhibition of renin activity is crucial as it directly impacts the RAS, which is often overactive in hypertensive patients.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

- Absorption : Peak plasma concentrations (Cmax) are achieved within 0.25 to 2 hours post-dose.

- Bioavailability : The absolute bioavailability is reported to be below 1%, indicating significant first-pass metabolism.

- Clearance : Systemic plasma clearance is approximately 900 ml/min, with a volume of distribution around 70 L .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (200 mg) | 4-6 ng/ml |

| Cmax (300 mg) | 23-27 ng/ml |

| Cmax (600 mg) | 65-83 ng/ml |

| Cmax (800 mg) | 47-48 ng/ml |

| Clearance | ~900 ml/min |

| Volume of Distribution | ~70 L |

Efficacy in Hypertension

Several clinical trials have investigated the antihypertensive effects of this compound:

- Single-Dose Studies : In a study involving healthy volunteers, this compound was administered at doses ranging from 30 to 1000 mg. The results showed a dose-dependent decrease in plasma renin activity (PRA) and angiotensin I production rate .

- Multiple-Dose Studies : A trial involving 144 patients with mild to moderate hypertension assessed the effects of multiple doses (100-800 mg). The study found that while this compound effectively inhibited PRA, there was no significant correlation between blood pressure changes and plasma drug concentrations on the last day of treatment .

- Long-Term Effects : Prolonged administration led to sustained reductions in blood pressure, renal vasodilation, and negative sodium balance. For instance, patients exhibited a significant peak fall in mean arterial pressure by approximately 11.2% .

Renal Effects

This compound's impact on renal function has also been documented:

- Renal Plasma Flow : Effective renal plasma flow increased significantly during treatment, indicating enhanced renal perfusion.

- Proteinuria Reduction : In patients with overt proteinuria at baseline, there was a notable reduction in protein excretion by approximately 27% during treatment .

Case Studies

A notable case study involved patients with essential hypertension receiving this compound as monotherapy or in conjunction with hydrochlorothiazide. The combination therapy showed marked reductions in blood pressure compared to monotherapy alone .

Eigenschaften

IUPAC Name |

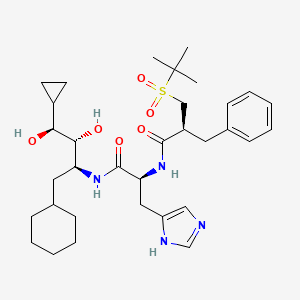

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGZRQVLGFTOU-VQXQMPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155121 | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism. | |

| Record name | Remikiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126222-34-2 | |

| Record name | Remikiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126222-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remikiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remikiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remikiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMIKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Remikiren exert its antihypertensive effects?

A1: this compound is a highly specific inhibitor of human renin []. It binds directly to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby reducing the generation of the active peptide angiotensin II []. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to a decrease in blood pressure [, , , , , , , ].

Q2: What are the renal effects of this compound?

A3: this compound induces renal vasodilation, leading to increased effective renal plasma flow without affecting glomerular filtration rate [, ]. This effect is more pronounced in individuals with a more activated renin-angiotensin system []. Additionally, this compound promotes sodium excretion, improves pressure natriuresis, and reduces proteinuria, suggesting a renoprotective potential [, , , ].

Q3: How is this compound metabolized?

A5: this compound undergoes extensive first-pass metabolism, primarily in the liver []. Metabolism involves hydroxylation, resulting in various mono- and di-hydroxylated metabolites. One metabolite, Ro 44-0444 (mono-hydroxylated in the t-butyl side chain), shows comparable renin inhibitory activity to this compound in vitro [].

Q4: How long do the biochemical and blood pressure-lowering effects of this compound last?

A6: Despite transient biochemical changes in plasma renin activity after oral administration, this compound induces a long-lasting decrease in blood pressure, often exceeding 24 hours [, ]. This prolonged duration of action might be attributed to its retention in a 'tissue' compartment, potentially the kidneys [, ].

Q5: Does the route of administration affect this compound’s effects?

A7: Yes, studies using intravenous and intraduodenal administration show that this compound effectively decreases blood pressure in sodium-depleted primates, confirming its efficacy through different routes [].

Q6: Has this compound been tested in clinical trials for hypertension?

A8: Yes, this compound has undergone multiple clinical trials in hypertensive patients. While it effectively lowers blood pressure, it does not consistently achieve significant reductions in supine blood pressure in salt-depleted subjects, suggesting a potential influence of sodium status on its efficacy [, ].

Q7: Does the angiotensin-converting enzyme gene polymorphism affect this compound’s efficacy?

A9: Research suggests that the angiotensin-converting enzyme gene insertion/deletion polymorphism, despite influencing plasma ACE levels, does not significantly impact this compound's ability to suppress the renin-angiotensin-aldosterone system or lower blood pressure [].

Q8: Can this compound be used in combination with other antihypertensive agents?

A10: Studies in spontaneously hypertensive rats demonstrate that this compound potentiates the antihypertensive effects of low doses of angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential benefit of combination therapy [].

Q9: What is the molecular formula and weight of this compound?

A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.

Q10: How does the structure of this compound contribute to its specificity for human renin?

A13: While the provided research abstracts do not delve into the detailed structure-activity relationship of this compound, they emphasize its high specificity for primate renin compared to other species. This specificity is attributed to the structural differences in the renin active site across species [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.